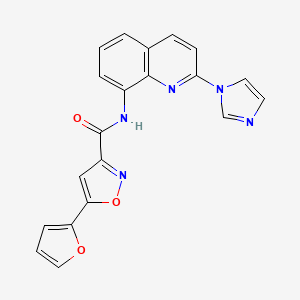

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-5-(furan-2-yl)isoxazole-3-carboxamide

Description

N-(2-(1H-Imidazol-1-yl)quinolin-8-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring a quinoline core substituted with an imidazole ring at the 2-position and an isoxazole-carboxamide group at the 8-position. The isoxazole ring is further functionalized with a furan-2-yl moiety. The compound’s crystallographic data, if available, would likely be refined using programs like SHELXL, a widely trusted tool for small-molecule structural analysis .

Properties

IUPAC Name |

5-(furan-2-yl)-N-(2-imidazol-1-ylquinolin-8-yl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N5O3/c26-20(15-11-17(28-24-15)16-5-2-10-27-16)22-14-4-1-3-13-6-7-18(23-19(13)14)25-9-8-21-12-25/h1-12H,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDBAZHNAZQJEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)C3=NOC(=C3)C4=CC=CO4)N=C(C=C2)N5C=CN=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-5-(furan-2-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoline Core: Starting with a suitable precursor, such as 2-aminobenzonitrile, the quinoline core can be synthesized through a Skraup synthesis involving glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.

Introduction of the Imidazole Group: The imidazole ring can be introduced via a condensation reaction with glyoxal and ammonia or an amine.

Construction of the Isoxazole Ring: The isoxazole ring can be formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Attachment of the Furan Ring: The furan ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-5-(furan-2-yl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the imidazole or isoxazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

Oxidation Products: Quinoline N-oxide derivatives.

Reduction Products: Reduced imidazole or isoxazole derivatives.

Substitution Products: Various substituted quinoline or furan derivatives.

Scientific Research Applications

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-5-(furan-2-yl)isoxazole-3-carboxamide has several scientific research applications, including:

Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

Biological Studies: Investigation of its biological activities, such as antimicrobial, antifungal, or anticancer properties.

Chemical Biology: Use as a probe to study molecular interactions and pathways in cells.

Industrial Applications: Potential use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-5-(furan-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis with related compounds:

Quinoline-Imidazole Derivatives

Quinoline-imidazole hybrids are common in antimalarial and anticancer research. For example, chloroquine (a quinoline derivative) and imidazole-based antifungals (e.g., ketoconazole) demonstrate the pharmacological relevance of these motifs. The target compound’s imidazole-quinoline framework may enhance binding to heme-containing enzymes or kinase targets, though specific activity data are unavailable in the provided evidence.

Furan-Containing Pharmaceuticals

Ranitidine-related compounds (e.g., ranitidine diamine hemifumarate and ranitidine nitroacetamide) share furan and amine groups but lack the quinoline and isoxazole moieties . These ranitidine impurities highlight the metabolic instability of furan derivatives, suggesting that the furan-2-yl group in the target compound may influence its pharmacokinetics or susceptibility to oxidative degradation.

Isoxazole-Carboxamide Analogs

Isoxazole-carboxamides are prevalent in kinase inhibitors (e.g., COX-2 inhibitors). The carboxamide group in the target compound could facilitate hydrogen bonding with biological targets, akin to the interactions seen in drugs like valdecoxib. However, the addition of a furan substituent may alter solubility or bioavailability compared to simpler isoxazole derivatives.

Structural and Functional Comparison Table

Research Findings and Limitations

- Structural Insights : The compound’s crystallography (if performed) would rely on SHELX software for refinement, given its dominance in small-molecule crystallography .

- Metabolic Considerations : The furan group, as seen in ranitidine derivatives, may pose metabolic challenges, such as oxidative ring opening, which could limit bioavailability .

- Knowledge Gaps: No direct pharmacological or solubility data for the target compound are available in the provided evidence. Comparative studies with kinase inhibitors or antimicrobial agents would require additional experimental validation.

Biological Activity

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, supported by data tables and relevant case studies.

1. Synthesis and Structural Characteristics

The compound can be synthesized through several organic reactions, typically involving the formation of an isoxazole ring and subsequent modifications to introduce the quinoline and imidazole moieties. The synthetic route may include:

- Formation of the Isoxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of Quinoline and Imidazole : These components can be integrated using condensation reactions with suitable substrates.

The resulting structure features multiple heterocyclic rings, which contribute to its biological activity.

The mechanisms by which this compound exerts its effects are diverse:

Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism. Studies suggest that similar compounds with quinoline structures have shown promising antibacterial properties against various pathogens .

Anticancer Activity : Research indicates that compounds with similar structural features can induce apoptosis in cancer cells by targeting specific signaling pathways. For instance, derivatives containing isoxazole have been shown to inhibit proliferation in cancer cell lines such as MCF-7 and A549 .

3.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including those similar to our compound. For example:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-5-(furan-2-yl)isoxazole | MCF-7 | TBD | |

| Benzamide Derivative | A549 | 3.0 | |

| Quinoline Derivative | HCT116 | 0.63–1.32 |

These results indicate that compounds with similar scaffolds exhibit significant cytotoxicity against various cancer cell lines, suggesting a potential therapeutic role.

3.2 Antimicrobial Effects

Compounds with furan and isoxazole rings have demonstrated considerable antibacterial activity:

| Compound Structure | Target Bacteria | Activity |

|---|---|---|

| Isoxazole Derivative | S. aureus (MRSA) | Significant inhibition observed |

| Quinoline-Based Compound | E. coli | Moderate inhibition |

These findings support the hypothesis that N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-5-(furan-2-yl)isoxazole could possess similar antimicrobial properties.

4. Case Studies

Several case studies have investigated the biological activity of related compounds:

Case Study 1 : A study on imidazoquinoline derivatives demonstrated their ability to inhibit RET kinase activity, leading to reduced cell proliferation in cancer models . This suggests that our compound may also interact with similar pathways.

Case Study 2 : Research into furan-containing compounds revealed their effectiveness as fluorescent probes for biological imaging, indicating potential applications in diagnostics or drug delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.